3',3'-Dimethyl-1'-(prop-2-en-1-yl)-1',3'-dihydrospiro[benzo[f]chromene-3,2'-indole]
Description
3’,3’-Dimethyl-1’-(prop-2-en-1-yl)-1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole]: is a complex heterocyclic compound. Let’s break down its name:
3’,3’-Dimethyl: Refers to two methyl groups attached to the indole ring.
1’-(prop-2-en-1-yl): Indicates a propenyl (allyl) group attached at position 1 of the indole ring.
1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole]: Describes the fused spirocyclic system containing a chromene ring and an indole ring.
This compound’s aromatic nature and unique structure make it intriguing for scientific exploration.
Properties
Molecular Formula |
C25H23NO |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3',3'-dimethyl-1'-prop-2-enylspiro[benzo[f]chromene-3,2'-indole] |
InChI |
InChI=1S/C25H23NO/c1-4-17-26-22-12-8-7-11-21(22)24(2,3)25(26)16-15-20-19-10-6-5-9-18(19)13-14-23(20)27-25/h4-16H,1,17H2,2-3H3 |
InChI Key |
NIJQTHFLABJBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: While specific synthetic methods for this compound may vary, here’s a simplified approach:
Fischer Indole Synthesis:
Industrial Production:: Industrial-scale production methods may involve modifications of the Fischer indole synthesis or other efficient routes.
Chemical Reactions Analysis
Electrophilic Substitution: Due to its aromaticity, readily undergoes electrophilic substitution reactions.
Oxidation/Reduction: Depending on the substituents, it can participate in redox reactions.
Substitution: Alkyl or acyl groups can be substituted onto the indole ring.
Bromine/Chlorine: For electrophilic halogenation.
Hydrogen Peroxide (H₂O₂): For oxidation.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Major Products:: Products depend on the specific reaction conditions and substituents. Examples include halogenated derivatives, reduced forms, and substituted indoles.
Scientific Research Applications
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antiviral Activity: Some indole derivatives exhibit inhibitory effects against viruses.
Anticancer Properties: Research explores their potential as anticancer agents.
Anti-Inflammatory and Antioxidant Effects: Relevant for various health conditions.
Dyes and Pigments: Indole derivatives contribute to colorants.
Agrochemicals: Used in pesticides and herbicides.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While 3’,3’-Dimethyl-1’-(prop-2-en-1-yl)-1’,3’-dihydrospiro[benzo[f]chromene-3,2’-indole] is unique, it shares features with other indole derivatives such as tryptophan, LSD, and alkaloids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
